1-azido-4-chloro-2-nitrobenzene
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Overview
Description
1-azido-4-chloro-2-nitrobenzene is an organic compound with the molecular formula C6H3ClN4O2 . It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a nitro group (-NO2) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
The primary target of 1-azido-4-chloro-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its targets through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving benzene derivatives . These pathways are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
Based on its chemical structure, it can be inferred that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight (19857 g/mol) and melting point (61-62 °C, decomposes) .
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have numerous applications in organic chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability, as it decomposes at its melting point . Additionally, the presence of other chemical species in the environment can influence the compound’s reactivity and the course of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-4-chloro-2-nitrobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-2-nitroaniline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the amino group with the azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-azido-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Dimethylformamide (DMF), dichloromethane.
Catalysts: Palladium on carbon, copper(I) catalysts for cycloaddition reactions
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Triazoles: Cycloaddition reactions with alkynes yield triazole derivatives
Scientific Research Applications
1-azido-4-chloro-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds, such as triazoles and tetrazoles.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of functional materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1-azido-2-chloro-4-nitrobenzene: Similar structure but with different positions of the chloro and nitro groups.
1-azido-4-nitrobenzene: Lacks the chloro group.
4-chloro-2-nitroaniline: Contains an amino group instead of the azido group.
Uniqueness
1-azido-4-chloro-2-nitrobenzene is unique due to the presence of both an azido group and a nitro group on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. Its ability to undergo cycloaddition reactions and form stable triazole derivatives makes it valuable in organic synthesis and medicinal chemistry .
Properties
CAS No. |
89284-67-3 |
---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.6 |
Purity |
80 |
Origin of Product |
United States |
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